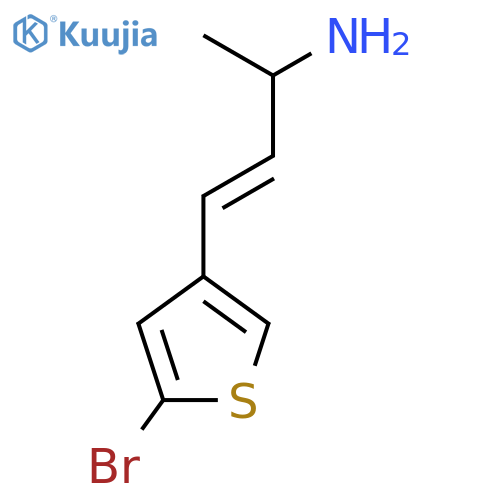Cas no 1862274-29-0 (4-(5-Bromothiophen-3-yl)but-3-en-2-amine)

1862274-29-0 structure
商品名:4-(5-Bromothiophen-3-yl)but-3-en-2-amine
4-(5-Bromothiophen-3-yl)but-3-en-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(5-bromothiophen-3-yl)but-3-en-2-amine
- EN300-1894143
- 1862274-29-0
- 4-(5-Bromothiophen-3-yl)but-3-en-2-amine
-
- インチ: 1S/C8H10BrNS/c1-6(10)2-3-7-4-8(9)11-5-7/h2-6H,10H2,1H3/b3-2+
- InChIKey: ONMQLRBWOIOWMR-NSCUHMNNSA-N
- ほほえんだ: BrC1=CC(=CS1)/C=C/C(C)N
計算された属性
- せいみつぶんしりょう: 230.97173g/mol
- どういたいしつりょう: 230.97173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 54.3Ų
4-(5-Bromothiophen-3-yl)but-3-en-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894143-0.25g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1894143-5.0g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 5g |
$4391.0 | 2023-06-01 | ||
| Enamine | EN300-1894143-10.0g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 10g |
$6512.0 | 2023-06-01 | ||
| Enamine | EN300-1894143-0.5g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1894143-1g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1894143-5g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1894143-0.1g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1894143-2.5g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1894143-1.0g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 1g |
$1515.0 | 2023-06-01 | ||
| Enamine | EN300-1894143-0.05g |
4-(5-bromothiophen-3-yl)but-3-en-2-amine |
1862274-29-0 | 0.05g |
$827.0 | 2023-09-18 |
4-(5-Bromothiophen-3-yl)but-3-en-2-amine 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
1862274-29-0 (4-(5-Bromothiophen-3-yl)but-3-en-2-amine) 関連製品
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
